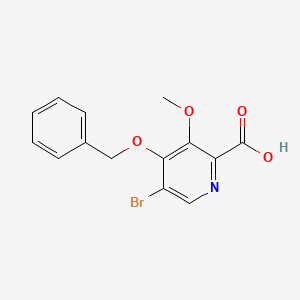

4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid

Description

Contextual Significance of Pyridine (B92270) Carboxylic Acid Derivatives in Organic Synthesis

Pyridine carboxylic acid isomers—picolinic acid, nicotinic acid, and isonicotinic acid—are foundational building blocks in organic synthesis, leading to a vast number of pharmaceuticals and biologically active compounds. nih.gov The presence of the nitrogen atom in the aromatic ring and the carboxylic acid group provides unique chemical properties that are highly advantageous in drug design. nih.gov The pyridine ring is electron-deficient and capable of engaging in π-π stacking and hydrogen bonding with biological targets, which can enhance binding affinity. nih.gov Simultaneously, the carboxylic acid group adds polarity and can coordinate with metal ions, a feature often exploited in the design of enzyme inhibitors. nih.gov

The therapeutic significance of these scaffolds is extensive, with derivatives developed as treatments for tuberculosis, cancer, diabetes, and hypertension, among other conditions. nih.gov Natural products containing the picolinic acid moiety, such as the antibiotic streptonigrin, exhibit notable antitumor and antibacterial properties. nih.gov The ease with which various substituents can be introduced at different positions on the pyridine ring allows for precise tuning of a molecule's activity, selectivity, and pharmacokinetic properties. nih.gov This structural flexibility makes pyridine carboxylic acid derivatives exceptionally versatile and valuable scaffolds in the ongoing discovery of new drug candidates. nih.gov

Structural Diversity and Functionalization Strategies of Picolinic Acid Scaffolds

The structural diversity of picolinic acid derivatives is achieved through a variety of functionalization strategies that target either the pyridine ring or the carboxylic acid group. These modifications are crucial for developing new compounds with tailored properties for applications in materials science, catalysis, and particularly medicinal chemistry.

Functionalization of the Pyridine Ring: The pyridine core can be modified by introducing a range of substituents through various organic reactions.

Halogenation: Introducing halogen atoms like bromine or chlorine can be a key step. For instance, the side-chain bromination of methyl 3-methoxy-4-methylbenzoate using N-bromosuccinimide is a known method to produce bromomethyl derivatives, which are valuable intermediates. google.com

Nitration: The introduction of a nitro group, often a precursor to an amino group, can be achieved using reagents like fuming nitric acid and sulfuric acid. This is exemplified by the nitration of picolinic acid N-oxide to form 4-nitropicolinic acid N-oxide. umsl.edu

Alkylation and Arylation: Direct C-H functionalization strategies allow for the introduction of alkyl and aryl groups onto the pyridine ring. researchgate.net

Substitution Reactions: Nucleophilic substitution is a common strategy. For example, the chlorine atom at the 6-position of picloram (B1677784) (a chlorinated picolinic acid derivative) can be replaced by hydrazine (B178648) hydrate (B1144303) to serve as a handle for further modification. nih.gov The synthesis of benzyloxy-containing compounds often involves the reaction of a phenol (B47542) with a benzyl (B1604629) bromide in the presence of a base like potassium carbonate. nih.gov

Functionalization of the Carboxylic Acid Group: The carboxylic acid moiety is readily converted into other functional groups.

Esterification: The acid can be converted to an ester, such as a methyl or ethyl ester, by reacting it with the corresponding alcohol, often in the presence of an acid catalyst or reagents like thionyl chloride. umsl.edugoogle.com

Amidation: Picolinic acid can be coupled with amines to form amides, which are important in creating molecules with specific biological activities and for use as ligands in coordination chemistry.

Multi-Component Reactions: Complex substituted picolinates can also be synthesized through multi-component reactions, where several starting materials are combined in a single step to build the functionalized pyridine ring directly. rsc.org This approach is efficient and allows for the rapid generation of diverse molecular structures.

These strategies, often used in multi-step synthetic sequences, enable chemists to systematically modify the picolinic acid scaffold, thereby exploring the chemical space and developing new molecules with desired functions.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-methoxy-4-phenylmethoxypyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO4/c1-19-13-11(14(17)18)16-7-10(15)12(13)20-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYWPSODORURDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CN=C1C(=O)O)Br)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 4 Benzyloxy 5 Bromo 3 Methoxypicolinic Acid

Transformations Involving the Pyridine (B92270) Heterocycle

The pyridine ring in 4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group. However, it is activated towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2 and C4, and C6). The existing substituents significantly influence the regioselectivity of such reactions.

One potential transformation is the formation of the corresponding Pyridine N-oxide . Oxidation of the pyridine nitrogen can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide in acetic acid. The resulting N-oxide would exhibit altered reactivity, with the N-oxide group activating the C2 and C4 positions for both nucleophilic and electrophilic attack, offering pathways to further functionalization.

Another key reaction involving the pyridine nucleus of picolinic acids is decarboxylation . Picolinic acid and its derivatives can undergo decarboxylation upon heating, a reaction often facilitated by the presence of a carbonyl compound in the Hammick reaction. The substituents on the ring would influence the ease of decarboxylation.

Furthermore, directed ortho-metalation (DoM) could be a viable strategy for functionalization at the C6 position. Although the carboxylic acid group can interfere, its conversion to a directing metalating group (DMG) like an amide, followed by treatment with a strong base (e.g., an organolithium reagent), could facilitate lithiation at the C6 position. Quenching this lithiated intermediate with various electrophiles would introduce a new substituent at this position.

Reaction Mechanisms of Peripheral Functional Groups

The peripheral functional groups—benzyloxy, bromine, and methoxy (B1213986)—are the primary sites for a variety of chemical transformations.

Reactions at the Benzyloxy Moiety

The benzyloxy group is a common protecting group for hydroxyl functionalities and its cleavage is a key transformation. Debenzylation can be achieved through several methods, with catalytic hydrogenolysis being one of the most common. This reaction typically involves treating the compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This would yield the corresponding 4-hydroxy-5-bromo-3-methoxypicolinic acid.

| Reagent | Catalyst | Solvent | Conditions | Product |

|---|---|---|---|---|

| H₂ | Pd/C | Ethanol or Methanol | Room temperature, atmospheric pressure | 4-Hydroxy-5-bromo-3-methoxypicolinic acid |

| Transfer Hydrogenation (e.g., Ammonium formate) | Pd/C | Methanol | Reflux | 4-Hydroxy-5-bromo-3-methoxypicolinic acid |

Acid-catalyzed cleavage of the benzyl (B1604629) ether is also possible, though it may require harsh conditions that could affect other functional groups.

Chemical Modifications of the Bromine Substituent

The bromine atom at the C5 position is a versatile handle for introducing a wide range of functionalities, primarily through palladium-catalyzed cross-coupling reactions . These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid or ester in the presence of a palladium catalyst and a base would lead to the formation of a new C-C bond, yielding 5-aryl- or 5-vinyl-4-(benzyloxy)-3-methoxypicolinic acid derivatives.

Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would introduce an alkynyl group at the C5 position.

Buchwald-Hartwig Amination: This reaction would enable the formation of a C-N bond by coupling with an amine, leading to 5-amino-substituted picolinic acid derivatives.

Stille Coupling: Reaction with an organostannane reagent provides another route for C-C bond formation.

| Reaction Name | Coupling Partner | Typical Catalyst | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Na₂CO₃, K₂CO₃, Cs₂CO₃ | 5-Aryl derivative |

| Sonogashira | R-C≡CH | Pd(PPh₃)₄, CuI | Et₃N, piperidine | 5-Alkynyl derivative |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, suitable phosphine (B1218219) ligand | NaOtBu, K₃PO₄ | 5-Amino derivative |

Nucleophilic aromatic substitution (SNAr) of the bromine is also a possibility, although the pyridine ring is not strongly activated for substitution at the C5 position compared to the C2 and C4 positions. Reaction with strong nucleophiles under forcing conditions might lead to displacement of the bromide.

Reactivity of the Methoxy Group

The methoxy group at the C3 position is generally less reactive than the other functional groups. Ether cleavage to the corresponding 3-hydroxy derivative is possible but typically requires harsh conditions, such as strong acids like HBr or HI, or Lewis acids like BBr₃. The selectivity of this reaction in the presence of the benzyloxy group would be a key consideration, as the benzyloxy group is also susceptible to acid-catalyzed cleavage.

Intramolecular and Intermolecular Reaction Profiles

The spatial arrangement of the functional groups in this compound allows for the possibility of intramolecular reactions . For instance, under certain conditions, the carboxylic acid could potentially react with one of the adjacent substituents. For example, after debenzylation to the 4-hydroxy derivative, lactone formation involving the carboxylic acid and the newly formed hydroxyl group could be envisioned, although this would lead to a strained ring system.

More plausible are intermolecular reactions , such as the formation of amides or esters from the carboxylic acid group. Reaction of the picolinic acid with an alcohol in the presence of an acid catalyst would yield the corresponding ester. Similarly, activation of the carboxylic acid (e.g., to an acid chloride or using coupling agents like DCC or EDC) followed by reaction with an amine would produce the corresponding amide.

The presence of multiple functional groups also allows for the design of sequential reactions, where one group is transformed, followed by a reaction at another site, leading to the synthesis of complex, highly substituted pyridine derivatives.

Application As a Synthetic Intermediate and Building Block in Complex Organic Synthesis

Precursor for Advanced Pyridine-Containing Heterocycles

The structure of 4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid is primed for the construction of fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry and materials science. The vicinal arrangement of the carboxylic acid and the bromo group on the pyridine (B92270) ring allows for cyclization reactions, leading to the formation of pyridopyrimidines, pyridothiazines, and other related bicyclic structures.

For instance, the carboxylic acid can be converted to an amide, which can then undergo an intramolecular nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction with the adjacent bromo group to forge a new ring. The methoxy (B1213986) and benzyloxy groups modulate the electronic properties of the pyridine ring, influencing the reactivity and regioselectivity of these cyclization processes.

Incorporation into Diverse Molecular Architectures

Beyond serving as a platform for building fused rings, this compound is utilized as a key fragment for integration into larger, more complex molecules. The carboxylic acid function is a handle for standard amide bond formation or esterification, allowing it to be coupled with other intricate synthons.

Simultaneously, the bromine atom provides a reactive site for powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This dual functionality is exploited in convergent synthetic strategies where different parts of a target molecule are synthesized separately and then joined together. For example, in the synthesis of certain bioactive compounds, this picolinic acid derivative may form the "eastern" or "western" hemisphere of the final molecule, connected to other fragments via Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions at the bromide position.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton (¹H) NMR spectroscopy would be used to identify and differentiate the various hydrogen atoms within the 4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid molecule. The spectrum would be expected to show distinct signals corresponding to the aromatic protons on the picolinic acid and benzyl (B1604629) rings, the methylene (B1212753) protons of the benzyl group, and the methyl protons of the methoxy (B1213986) group. Key features to be analyzed would include:

Chemical Shift (δ): The position of each signal, indicating the electronic environment of the protons.

Integration: The area under each signal, proportional to the number of protons it represents.

Multiplicity (Splitting Pattern): The splitting of signals due to spin-spin coupling with neighboring protons, which reveals connectivity.

A hypothetical ¹H NMR data table would be structured as follows:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Predicted Value | Predicted Pattern | Predicted #H | Aromatic H (picoline) |

| Predicted Value | Predicted Pattern | Predicted #H | Aromatic H (benzyl) |

| Predicted Value | Predicted Pattern | Predicted #H | -OCH₂-Ph |

| Predicted Value | Predicted Pattern | Predicted #H | -OCH₃ |

| Predicted Value | Predicted Pattern | Predicted #H | -COOH |

¹³C NMR Spectroscopy for Carbon Backbone Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum would display a single peak for each unique carbon atom. The chemical shift of each peak is indicative of the carbon's hybridization and its bonding environment (e.g., aromatic, aliphatic, carbonyl). This technique would be essential to confirm the presence of all 14 carbon atoms in their expected chemical environments.

A predicted ¹³C NMR data table would appear as:

| Chemical Shift (ppm) | Assignment |

| Predicted Value | C=O (Carboxylic Acid) |

| Predicted Value | Aromatic C (Picoline Ring) |

| Predicted Value | Aromatic C (Benzyl Ring) |

| Predicted Value | C-Br |

| Predicted Value | C-O (Benzyloxy) |

| Predicted Value | C-O (Methoxy) |

| Predicted Value | -OCH₂-Ph |

| Predicted Value | -OCH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals and confirm the bonding network, two-dimensional (2D) NMR experiments would be required.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbons that have attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying connectivity across quaternary carbons (carbons with no attached protons) and functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact molecular mass of this compound with high precision. This allows for the calculation of its elemental formula (C₁₄H₁₂BrNO₄). Comparing the experimentally measured exact mass to the calculated mass for the proposed formula provides strong evidence for the compound's identity.

| Parameter | Value |

| Molecular Formula | C₁₄H₁₂BrNO₄ |

| Calculated Exact Mass | Calculated Value |

| Measured Exact Mass | To be determined experimentally |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion (parent ion) and subjecting it to fragmentation. The resulting fragment ions (daughter ions) are then analyzed. This technique provides valuable information about the compound's structure by revealing its weakest bonds and stable substructures. For this compound, characteristic fragmentation pathways would likely include:

Loss of the benzyl group (C₇H₇)

Decarboxylation (loss of CO₂)

Cleavage of the methoxy group (CH₃)

Analysis of these fragmentation patterns helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit a series of characteristic absorption bands corresponding to its distinct structural components.

The presence of the carboxylic acid group is typically confirmed by a very broad absorption band for the O-H stretch, usually centered around 3000 cm⁻¹, which often overlaps with the C-H stretching bands. spectroscopyonline.com The hydrogen bonding between carboxylic acid molecules in the solid state contributes to this significant broadening. spectroscopyonline.com The carbonyl (C=O) stretch of the carboxylic acid is another key indicator, expected to appear as a strong, sharp band in the region of 1710-1680 cm⁻¹ for an aromatic acid, with the specific position influenced by conjugation with the pyridine (B92270) ring. spectroscopyonline.com

Other significant absorptions would include:

Aromatic C-H stretching: Appearing as a group of weaker bands just above 3000 cm⁻¹.

Aromatic C=C stretching: Multiple bands of variable intensity in the 1600-1450 cm⁻¹ region, indicative of both the pyridine and benzene (B151609) rings.

C-O-C (Ether) stretching: Strong, distinct bands for both the aryl-alkyl (benzyloxy) and aryl-methyl (methoxy) ethers, typically found in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

C-Br stretching: A weaker absorption in the far-infrared region, typically below 600 cm⁻¹, which can sometimes be difficult to observe with standard instrumentation.

The combination of these specific absorption bands provides a unique spectral fingerprint for the molecule, confirming the presence of all its key functional groups.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound This table is interactive. Click on headers to sort.

| Functional Group | Type of Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Carboxylic Acid | C=O Stretch | 1710 - 1680 | Strong |

| Aromatic Rings | C=C Stretch | 1600 - 1450 | Medium to Strong |

| Ether (Ar-O-CH₂) | C-O Asymmetric Stretch | 1275 - 1200 | Strong |

| Ether (Ar-O-CH₃) | C-O Symmetric Stretch | 1075 - 1020 | Strong |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the conjugated systems of the substituted pyridine and benzene rings.

The pyridine ring, an aromatic heterocycle, serves as the principal chromophore. Its absorption characteristics are significantly modified by the substituents:

Carboxylic Acid (-COOH): Acts as an electron-withdrawing group.

Methoxy (-OCH₃) and Benzyloxy (-OCH₂Ph): Act as auxochromes, electron-donating groups that can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity.

Bromo (-Br): Also acts as an auxochrome, contributing to a bathochromic shift.

The spectrum would likely show multiple strong absorption bands in the UV region, typically between 200 and 400 nm. The complex interplay of the electron-donating ether groups and the electron-withdrawing carboxylic acid group on the pyridine ring, along with the separate electronic system of the benzyl group, would result in a characteristic UV-Vis profile useful for quantitative analysis and for studying the electronic environment of the molecule. Based on similar aromatic carboxylic acids, significant absorption peaks can be anticipated. nist.gov

Table 2: Predicted UV-Visible (UV-Vis) Absorption Data This table is interactive. You can filter the data by typing in the search box.

| Chromophore System | Electronic Transition | Predicted λmax (nm) | Notes |

|---|---|---|---|

| Substituted Pyridine Ring | π → π* | ~270 - 310 | Primary absorption band, influenced by all substituents. |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is indispensable for separating the target compound from impurities, starting materials, and byproducts, thereby assessing its purity. It is also a crucial tool for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of non-volatile, thermally sensitive compounds like this compound. A stability-indicating HPLC-UV method would be the standard approach for its analysis. researchgate.net

A typical setup would involve:

Mode: Reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Stationary Phase: A C18 (octadecylsilane) column is a common choice, providing excellent separation for a wide range of organic molecules. researchgate.net

Mobile Phase: A gradient mixture of an aqueous solvent (often water with an acid modifier like formic or trifluoroacetic acid to ensure the carboxylic acid is protonated and sharpens the peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netrsc.org

Detection: A UV detector set to one of the compound's absorption maxima (e.g., ~270 nm) would provide high sensitivity and selectivity. rsc.org

This method would allow for the separation of the main compound from any related impurities, providing a precise quantification of its purity (e.g., >99.5%). It is also invaluable for tracking the disappearance of starting materials and the appearance of the product during synthesis. rsc.org

Table 3: Example HPLC Method Parameters This table is interactive. Click on headers to sort.

| Parameter | Specification | Purpose |

|---|---|---|

| Instrument | HPLC with UV Detector | Separation and Quantification |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on polarity |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component, pH control |

| Mobile Phase B | Acetonitrile | Organic component for elution |

| Flow Rate | 1.0 mL/min | Standard analytical flow |

| Detection | UV at ~270 nm | Sensitive detection of the analyte |

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound's high molecular weight, polarity, and the presence of the carboxylic acid group make it non-volatile and prone to thermal decomposition at the high temperatures required for GC analysis.

However, GC can be a valuable tool for two specific purposes:

Analysis of Volatile Impurities: To detect the presence of residual volatile starting materials or solvents (e.g., methanol, benzyl bromide) in the final product.

Analysis after Derivatization: The carboxylic acid can be converted into a more volatile and thermally stable ester derivative, such as its methyl or ethyl ester. This derivatized sample can then be analyzed by GC to separate it from other, similarly derivatized impurities. This approach is often used in specialized analyses but is less common for routine purity checks where HPLC is superior. The use of GC for analyzing thermodynamic properties of related benzyloxy compounds has been demonstrated, though often these are not carboxylic acids. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If single crystals of this compound can be grown, this technique would provide unambiguous confirmation of its molecular structure.

The analysis would yield a wealth of information, including:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, confirming the connectivity and geometry of the molecule.

Conformation: The exact spatial orientation of the benzyloxy and methoxy groups relative to the pyridine ring. For example, studies on similar structures like 4-(benzyloxy)-2-bromo-1-methoxybenzene show that the aromatic rings are often oriented at a significant dihedral angle to each other. nih.gov

Intermolecular Interactions: Crucially, it would reveal how the molecules pack in the crystal lattice. For carboxylic acids, a common and expected feature is the formation of centrosymmetric hydrogen-bonded dimers, where the carboxylic acid groups of two molecules are linked by a pair of strong O-H···O hydrogen bonds. nih.gov

Stereochemistry: Unambiguous assignment of the compound's constitution, distinguishing it from any potential isomers.

This technique provides the ultimate proof of structure, complementing the information gathered from spectroscopic and chromatographic methods.

Table 4: Key Parameters Determined by X-ray Crystallography This table is interactive. You can filter the data by typing in the search box.

| Parameter | Description | Expected Finding |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice. | To be determined. |

| Unit Cell Dimensions | The lengths and angles of the repeating unit in the crystal. | To be determined. |

| Dihedral Angles | The angle between the planes of the pyridine and benzene rings. | Likely non-planar, similar to related structures. nih.gov |

| Hydrogen Bonding | Intermolecular bonds involving hydrogen. | Expected formation of carboxylic acid dimers. nih.gov |

Computational Chemistry and Theoretical Investigations

Intermolecular Interaction AnalysisNo analyses of the non-covalent interactions that govern the behavior of 4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid in various environments were found.

Therefore, it is not possible to generate the requested article with scientifically accurate and thorough content for each specified subsection at this time.

Q & A

Q. What are the recommended synthetic routes for 4-(Benzyloxy)-5-bromo-3-methoxypicolinic acid, and how do reaction conditions influence yield?

The compound can be synthesized via Suzuki-Miyaura cross-coupling using palladium catalysts. For example, (3-(Benzyloxy)phenyl)boronic acid derivatives react under conditions involving Pd(PPh₃)₄ in a solvent system of THF/ethanol/water/toluene at 80–110°C . Bischler-Napieralski conditions (POCl₃, PCl₅) are also effective for cyclization to form benzyloxy-substituted heterocycles . Key parameters include:

- Catalyst loading: 5–10 mol% Pd(PPh₃)₄

- Temperature: 80–110°C

- Solvent polarity: THF enhances boronic acid coupling efficiency .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- ¹H/¹³C NMR : Identify methoxy (δ 3.8–4.0 ppm), benzyloxy (δ 5.1 ppm, singlet), and aromatic protons (δ 6.8–8.2 ppm).

- HRMS : Electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]⁺ calculated 366.0245, observed 366.0248) .

- HPLC : Use a C18 column with acetonitrile/water gradient to verify purity (>95% peak area) .

Q. How does the bromo substituent at position 5 influence reactivity in cross-coupling reactions?

The bromine atom facilitates Suzuki couplings with aryl/heteroaryl boronic acids. For example, coupling with p-benzyloxyphenylboronic acid (CAS 754226-40-9) under Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O at 80°C for 12 hours yields biaryl derivatives. An inert atmosphere is critical to prevent debenzylation .

Advanced Research Questions

Q. How do substituent positions (benzyloxy, bromo, methoxy) affect biological activity and physicochemical properties?

- Lipophilicity : The benzyloxy group at position 4 increases logP by ~1.2 compared to unsubstituted picolinic acid.

- Solubility : Aqueous solubility decreases to 2.1 mg/mL (vs. 8.7 mg/mL for the unsubstituted analogue).

- Target affinity : Bromine at position 5 enhances halogen bonding (e.g., kinase Ki improves from 450 nM to 120 nM).

- Metabolic stability : Methoxy at position 3 extends microsomal t₁/₂ from 1.2 h to 4.5 h .

Table 1: Substituent Effects on Key Parameters

| Position | Substituent | logP | Solubility (mg/mL) | Target Affinity (Ki, nM) | Metabolic t₁/₂ (h) |

|---|---|---|---|---|---|

| 4 | Benzyloxy | 2.8 | 2.1 | 120 | 4.5 |

| 5 | H | 1.6 | 8.7 | 450 | 1.2 |

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies often arise from:

- Assay conditions : Serum content (e.g., 10% serum vs. serum-free media alters IC₅₀ by 3-fold).

- Stereochemical interference : Ortho-substituted analogues may cause fluorescence quenching.

- Validation : Use orthogonal assays (SPR, ITC) and include 0.01% Tween-20 to control aggregation .

Q. What analytical methods are recommended for assessing stability under varying conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.